molecular formula C18H24N4O4S B5955596 4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one

4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one

Cat. No.: B5955596
M. Wt: 392.5 g/mol
InChI Key: CHOKSWTXICNPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one is a complex organic compound featuring an imidazole ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and methoxyethylsulfonyl groups. The final step involves the formation of the piperazine ring and its attachment to the imidazole moiety. Common reagents used in these reactions include benzyl bromide, methoxyethylsulfonyl chloride, and piperazine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

4-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-26-9-10-27(24,25)18-20-11-16(13-21-8-7-19-17(23)14-21)22(18)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOKSWTXICNPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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